1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone
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Description
1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone is a useful research compound. Its molecular formula is C13H10Cl2N2O2 and its molecular weight is 297.14. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target plant growth hormones, specifically auxins . These hormones regulate almost every aspect of plant growth and development .
Mode of Action
It’s likely that it may function similarly to 2,4-d, which is absorbed through the leaves and is translocated to the meristems of the plant . This causes uncontrolled, unsustainable growth, leading to stem curl-over, leaf withering, and eventual plant death .
Biochemical Pathways
Compounds like 2,4-d exert an auxin response mainly via tir1 type receptors . This leads to an increase in the biosynthesis and production of ethylene, causing uncontrolled cell division and damage to vascular tissue .
Pharmacokinetics
Similar compounds like 2,4-d are known to be highly soluble in water and volatile, with a low potential to leach to groundwater .
Result of Action
Similar compounds like 2,4-d cause uncontrolled growth in plants, leading to stem curl-over, leaf withering, and eventual plant death .
Action Environment
Similar compounds like 2,4-d are known to persist in aquatic systems under certain conditions .
Properties
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-10(8(2)18)6-16-13(17-7)19-12-5-9(14)3-4-11(12)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNVZGXPSAJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320638 |
Source
|
Record name | 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-64-2 |
Source
|
Record name | 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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